molecular formula C21H17N3O6 B3912355 N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide

N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B3912355
M. Wt: 407.4 g/mol
InChI Key: BYWQMJUHCXEKOD-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide is a chemical compound that belongs to the class of furan-based compounds. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide involves the inhibition of various inflammatory pathways, including the NF-κB and MAPK pathways. It also exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also exhibits potent antioxidant properties by reducing oxidative stress and protecting against cellular damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the major limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide. One potential direction is the development of novel synthetic methods that can produce this compound in large quantities. Another direction is the investigation of its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-29-17-10-4-14(5-11-17)13-18(23-21(26)19-3-2-12-30-19)20(25)22-15-6-8-16(9-7-15)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWQMJUHCXEKOD-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide
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N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide
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N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide
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N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide
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N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide
Reactant of Route 6
N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide

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